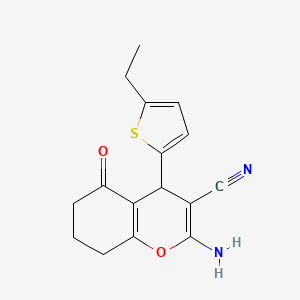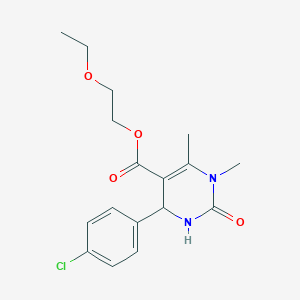![molecular formula C20H25N3O3S B5029974 {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B5029974.png)
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butylphenylsulfonyl group and a pyridylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-butylbenzenesulfonyl chloride with piperazine under basic conditions to form the intermediate {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINE}. This intermediate is then reacted with 4-pyridylmethanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new medications with improved efficacy and safety profiles.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
- {4-[(4-TERT-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Uniqueness
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-3-4-17-5-7-19(8-6-17)27(25,26)23-15-13-22(14-16-23)20(24)18-9-11-21-12-10-18/h5-12H,2-4,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYOHCBCNGMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[(1-methylindol-3-yl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5029898.png)

![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B5029901.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029903.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B5029927.png)
![1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol](/img/structure/B5029930.png)

![9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
![6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
